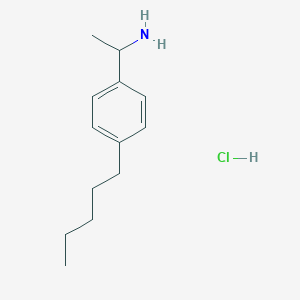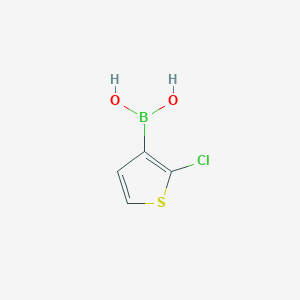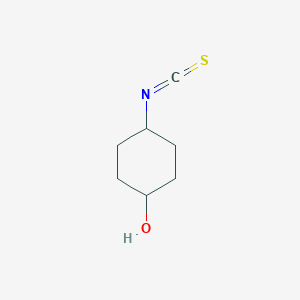
1-(4-pentylphenyl)ethanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-pentylphenyl)ethanamine Hydrochloride, also known as 4-PEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that is used in scientific research to study its effects on the human body. 4-PEA is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and is believed to have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(4-pentylphenyl)ethanamine Hydrochloride involves its interaction with the TAAR1 receptor. This receptor is found in the brain and is involved in the regulation of dopamine and serotonin levels. By activating the TAAR1 receptor, this compound increases the release of these neurotransmitters, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, this compound has been found to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure in animal models, which may limit its use in humans. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-pentylphenyl)ethanamine Hydrochloride in lab experiments is its potency as a TAAR1 agonist. This allows for precise dosing and reliable results. However, the cardiovascular effects of this compound may limit its use in certain experiments, and its potential for neurotoxicity must be carefully considered.
Orientations Futures
There are several potential future directions for research on 1-(4-pentylphenyl)ethanamine Hydrochloride. One area of interest is its potential as a treatment for anxiety and depression in humans. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, the neuroprotective effects of this compound may make it a promising candidate for the treatment of neurodegenerative diseases, and further studies in this area are warranted.
In conclusion, this compound is a synthetic compound that has potential therapeutic applications. Its mechanism of action involves its interaction with the TAAR1 receptor, and it has been found to have anxiolytic, antidepressant, and neuroprotective effects. While its cardiovascular effects may limit its use in humans, further research is needed to determine its potential as a treatment for anxiety, depression, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(4-pentylphenyl)ethanamine Hydrochloride involves the reaction of 4-pentylphenylacetonitrile with lithium aluminum hydride and hydrochloric acid. The resulting compound is then purified by recrystallization to obtain this compound.
Applications De Recherche Scientifique
1-(4-pentylphenyl)ethanamine Hydrochloride has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression in humans. Additionally, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
Numéro CAS |
175136-44-4 |
|---|---|
Formule moléculaire |
C13H22ClN |
Poids moléculaire |
227.77 g/mol |
Nom IUPAC |
1-(4-pentylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14;/h7-11H,3-6,14H2,1-2H3;1H |
Clé InChI |
NUHPUVDNOSHWSJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

